molecular formula C30H28IN5 B13747132 1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide CAS No. 25078-74-4

1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide

Cat. No.: B13747132
CAS No.: 25078-74-4
M. Wt: 585.5 g/mol
InChI Key: VDPPMUDLRMHABG-UHFFFAOYSA-M
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Description

1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an imidazoquinoxalinium core, which is further substituted with various functional groups, including an indole moiety. The iodide ion serves as a counterion to balance the charge of the cationic imidazoquinoxalinium structure.

Preparation Methods

The synthesis of 1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the imidazoquinoxalinium core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic conditions to form the imidazoquinoxalinium ring system.

    Substitution reactions: The core structure is then subjected to various substitution reactions to introduce the ethyl and indole groups. These reactions often require the use of strong bases or nucleophiles to achieve the desired substitutions.

    Final iodide formation:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide can be compared with other similar compounds, such as:

    Imidazoquinoxalines: These compounds share the imidazoquinoxalinium core but differ in their substitution patterns and functional groups.

    Indole derivatives: Compounds containing the indole moiety, which may have similar biological activities but different chemical properties.

    Quinoxaline derivatives: These compounds have the quinoxaline core and may exhibit similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

CAS No.

25078-74-4

Molecular Formula

C30H28IN5

Molecular Weight

585.5 g/mol

IUPAC Name

1,3-diethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]imidazo[4,5-b]quinoxalin-3-ium;iodide

InChI

InChI=1S/C30H28N5.HI/c1-4-34-27(35(5-2)30-29(34)31-24-16-10-11-17-25(24)32-30)20-19-23-22-15-9-12-18-26(22)33(3)28(23)21-13-7-6-8-14-21;/h6-20H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

VDPPMUDLRMHABG-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=[N+](C2=NC3=CC=CC=C3N=C21)CC)C=CC4=C(N(C5=CC=CC=C54)C)C6=CC=CC=C6.[I-]

Origin of Product

United States

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